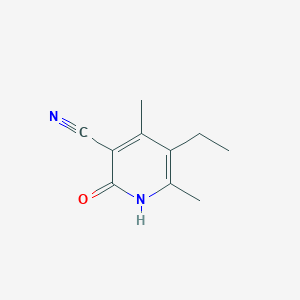
3-Cyano-5-ethyl-4,6-dimethyl-pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone is a heterocyclic compound belonging to the 2-pyridone family. This compound is characterized by its unique structure, which includes an ethyl group at the 5th position, methyl groups at the 4th and 6th positions, and a cyano group at the 3rd position on the pyridone ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. For instance, the reaction between acetylacetone and malononitrile in the presence of a base such as triethylamine can yield the desired pyridone derivative . The reaction typically proceeds under reflux conditions in ethanol, and the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance the yield .
Industrial Production Methods
Industrial production of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated pyridone derivatives.
科学的研究の応用
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone has diverse applications in scientific research:
作用機序
The mechanism of action of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. The presence of the cyano group and the pyridone ring can facilitate binding to biological macromolecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Lacks the ethyl group at the 5th position.
4,6-dimethyl-3-cyano-2-pyridone: Similar structure but without the ethyl group.
5-ethyl-3-cyano-2-pyridone: Lacks the methyl groups at the 4th and 6th positions.
Uniqueness
The unique combination of substituents in 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and methyl groups, along with the cyano group, enhances its versatility in various applications .
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
5-ethyl-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-4-8-6(2)9(5-11)10(13)12-7(8)3/h4H2,1-3H3,(H,12,13) |
InChIキー |
HIWSARMPODIQQS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



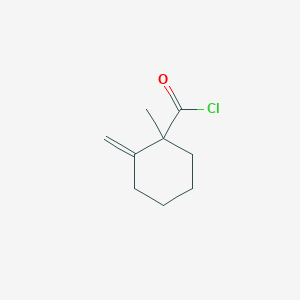

![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
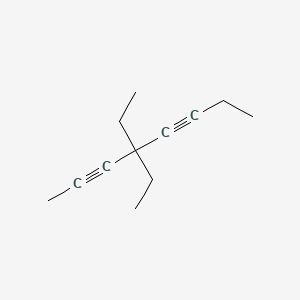
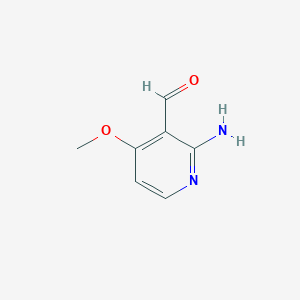

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
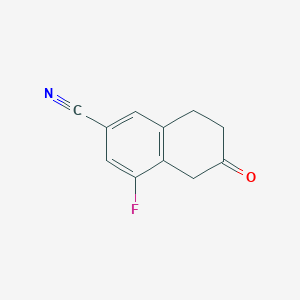
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
